(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

CAS No.: 1191996-99-2

Cat. No.: VC3316192

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1191996-99-2 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 |

| Standard InChI Key | RAGBLBBMRQLNKB-QRPNPIFTSA-N |

| Isomeric SMILES | COC(=O)[C@H](CC1CCCC1)N.Cl |

| SMILES | COC(=O)C(CC1CCCC1)N.Cl |

| Canonical SMILES | COC(=O)C(CC1CCCC1)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

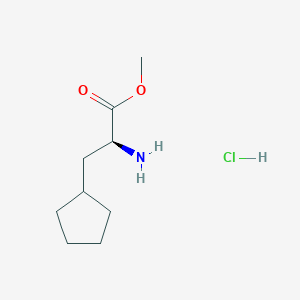

The compound consists of a cyclopentyl group attached to an alanine methyl ester backbone through a propanoate linkage, with the amino group protonated and paired with a chloride counterion. This gives the compound its salt characteristics. The central chiral carbon maintains an (S)-configuration, which is critical to its biological and chemical properties .

The structural formula can be represented as:

| Structural Component | Description |

|---|---|

| Core Structure | Amino acid methyl ester (alanine derivative) |

| Functional Groups | Primary amine (protonated), methyl ester, cyclopentyl |

| Side Chain | Cyclopentyl connected via a methylene bridge |

| Counterion | Chloride (Cl⁻) |

| Stereochemistry | (S)-configuration at the α-carbon (C-2) |

The compound contains a single stereocenter at the alpha position, which is designated as (S) according to the Cahn-Ingold-Prelog priority rules, corresponding to the naturally occurring L-configuration in amino acids .

Physical and Chemical Properties

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride possesses distinctive physical and chemical properties that define its behavior in various environments. The compound exists as a solid salt at standard conditions with the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Physical State | Solid |

| Solubility | Soluble in polar solvents (water, alcohols) |

| Optical Activity | Optically active due to (S)-stereocenter |

| Melting Point | Not specified in available data |

As an amino acid derivative, the compound possesses amphoteric properties, although the free amine form is neutralized in the hydrochloride salt. The ester functionality makes it susceptible to hydrolysis under basic conditions, which can be utilized for deprotection reactions in peptide synthesis applications .

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques, although specific detailed spectroscopic data is limited in the available sources. The expected spectroscopic features would include:

-

NMR Spectroscopy: The ¹H-NMR spectrum would show distinctive signals for the methyl ester group, the alpha hydrogen, the cyclopentyl ring hydrogens, and the protonated amine group.

-

Mass Spectrometry: The molecular ion peak would correspond to the free base form (M⁺), with fragment patterns typical of amino acid esters.

-

IR Spectroscopy: Characteristic absorption bands would be present for the ester carbonyl group, N-H stretching of the ammonium group, and C-H stretching vibrations from the cyclopentyl and methyl groups .

Nomenclature and Identification

Naming Conventions

The compound follows the IUPAC nomenclature system, with several acceptable names and synonyms reported in scientific databases:

| Naming System | Name |

|---|---|

| IUPAC Name | methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride |

| Alternative IUPAC | (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride |

| Biochemical Nomenclature | 3-cyclopentyl-L-alanine methyl ester hydrochloride |

| Condensed Format | H-Ala(cPent)-OMe.HCl |

The (S)-descriptor specifies the absolute configuration at the stereogenic center, while the positional numbers indicate the carbon atoms in the propanoate backbone structure .

Registry Numbers and Identifiers

The compound is registered in various chemical databases with specific identifiers that allow for unambiguous identification:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1191996-99-2 |

| PubChem CID | 66894818 |

| InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 |

| InChIKey | RAGBLBBMRQLNKB-QRPNPIFTSA-N |

| SMILES | COC(=O)C@HN.Cl |

| DSSTox Substance ID | DTXSID20735983 |

| Wikidata | Q82680219 |

Applications and Uses

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride has several potential applications primarily in the field of organic synthesis and pharmaceutical research:

-

Peptide Synthesis: As a protected amino acid derivative, it serves as a building block in solid-phase and solution-phase peptide synthesis, contributing a cyclopentyl side chain to the resulting peptides.

-

Pharmaceutical Intermediates: The compound may function as an intermediate in the synthesis of peptidomimetic drugs and other biologically active compounds.

-

Structure-Activity Relationship Studies: The cyclopentyl side chain provides a hydrophobic moiety that can be incorporated into peptides to study structure-activity relationships in drug development.

-

Stereochemical Reference: Due to its defined stereochemistry, the compound may serve as a chiral reference standard in analytical chemistry .

The presence of this compound in chemical vendor catalogs, as indicated by its listing on Sigma-Aldrich, suggests its commercial availability for research purposes .

Related Compounds

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride belongs to a family of related compounds with structural similarities:

| Related Compound | Relationship |

|---|---|

| (S)-Methyl 2-amino-3-cyclopentylpropanoate | Parent compound (free base) |

| 3-cyclopentyl-L-alanine | Corresponding free amino acid |

| (S)-Methyl 2-amino-3-phenylpropanoate | Structural analog with phenyl instead of cyclopentyl group |

| Other amino acid methyl ester hydrochlorides | Similar protection pattern and salt form |

The parent compound (CID 44607645) represents the free base form before salt formation with hydrochloric acid. The structural analogs with different side chains (such as phenyl instead of cyclopentyl) demonstrate the diversity of amino acid derivatives available for various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume